3-(3-fluorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidinone scaffold. Key structural features include:
- 3-(3-Fluorophenyl) substituent: A meta-fluorinated aryl group at position 3, which enhances electronic interactions and binding affinity via halogen bonding .
- 6-[2-oxo-2-(pyrrolidin-1-yl)ethyl] side chain: A pyrrolidine-containing ethyl ketone group at position 6, contributing to solubility and metabolic stability .
Properties
IUPAC Name |
3-(3-fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c17-11-4-3-5-12(8-11)23-15-14(19-20-23)16(25)22(10-18-15)9-13(24)21-6-1-2-7-21/h3-5,8,10H,1-2,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTVVFRBOCFETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidinone core, followed by the introduction of the fluorophenyl group and the pyrrolidin-1-ylethyl side chain. Common reagents used in these reactions include fluorobenzene derivatives, pyrrolidine, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to monitor the product’s purity and composition.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(3-fluorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Scaffold and Critical Substituents
The [1,2,3]triazolo[4,5-d]pyrimidin-7-one core is essential for bioactivity, particularly antiviral effects. Modifications at positions 3 and 6 significantly alter pharmacological profiles:
Key Observations :
- Fluorophenyl vs. Fluorobenzyl : The target compound’s 3-fluorophenyl group (meta-substitution) is associated with enhanced antiviral activity compared to para-substituted analogues (e.g., 4-fluorobenzyl in ) .
- Pyrrolidine vs. Piperazine/Phenyl : The pyrrolidine moiety in the target compound improves solubility and metabolic stability over bulkier groups like 4-phenylpiperazine () or lipophilic phenylethyl () .
- Heterocyclic Additions : ’s oxadiazole-dimethoxyphenyl substituent introduces complexity but may reduce synthetic feasibility compared to the target’s simpler pyrrolidine side chain .
Structure-Activity Relationship (SAR) Insights
- Position 3 (Aryl Group) :
- Position 6 (Side Chain): Pyrrolidine: Enhances solubility via amine protonation and reduces enzymatic degradation compared to amides () or aromatic groups () .
Physicochemical and Pharmacokinetic Properties
Key Takeaways :
- The target compound’s pyrrolidine group balances lipophilicity and solubility, favoring oral bioavailability.
- High lipophilicity in ’s compound may limit aqueous solubility, necessitating formulation adjustments .
Biological Activity
The compound 3-(3-fluorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrimidine and triazole moieties are known to influence multiple signaling pathways, particularly in cancer and neurological disorders.
Anticancer Properties
Research indicates that the compound exhibits anticancer activity through inhibition of specific kinases involved in cell proliferation. In vitro studies have shown that it effectively inhibits the growth of several cancer cell lines, including leukemia and solid tumors.
Case Study:
In a study involving acute biphenotypic leukemia MV4-11 cells, the compound demonstrated significant growth inhibition at concentrations as low as 0.3 µM. This was measured by thymidine uptake assays, showing a marked decrease in cell proliferation compared to control groups .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 0.3 | Inhibition of MEK1/2 kinases |
| MOLM13 | 1.2 | Down-regulation of p-p70S6K |
| BRAF mutant melanoma | 14 - 50 | G0/G1 cell cycle arrest |
Neuroprotective Effects
The compound also shows promise in neuroprotection. It has been reported to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Research Findings:
In animal models, administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers. This suggests a potential role in treating conditions like Alzheimer's disease .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have indicated that the compound has favorable absorption characteristics with high bioavailability when administered orally. Toxicological assessments have shown that it is well-tolerated at therapeutic doses but requires careful monitoring at higher concentrations due to potential adverse effects on liver function .
Q & A
Q. What are the standard synthetic routes for preparing triazolopyrimidine derivatives like this compound?
The synthesis typically involves multi-step reactions, including cyclization between triazole and pyrimidine precursors. Key steps include:
- Cyclization : Reaction of substituted triazoles with pyrimidine intermediates under controlled temperatures (e.g., 60–80°C) and solvents like DMF or THF .
- Functionalization : Introduction of the 2-oxo-2-(pyrrolidin-1-yl)ethyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd(PPh₃)₄ .
- Purification : Chromatography or recrystallization to achieve >95% purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of spectroscopic and crystallographic methods:
- NMR : Analyze ¹H/¹³C NMR to verify fluorophenyl (δ ~7.2–7.6 ppm) and pyrrolidinyl (δ ~1.5–3.5 ppm) groups .
- X-ray crystallography : Resolve the fused triazole-pyrimidine core and substituent orientation (e.g., bond angles and packing motifs) .
- HRMS : Confirm molecular weight (expected [M+H]⁺ ~357.36) .
Q. What are the primary chemical properties influencing reactivity?
- Electrophilic sites : The triazole N-atoms and pyrimidine carbonyl group participate in hydrogen bonding or nucleophilic attacks .
- Solubility : Limited aqueous solubility (common in triazolopyrimidines); use polar aprotic solvents (DMSO, DMF) for biological assays .
- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Apply Design of Experiments (DoE) to identify critical parameters:
- Reaction time/temperature : Use response surface methodology to balance yield and byproduct formation .
- Catalyst loading : Optimize Pd catalyst concentration (e.g., 2–5 mol%) to minimize costs while maintaining >80% yield .
- Workup conditions : Screen solvent systems (e.g., EtOAc/hexane ratios) to enhance crystallization efficiency .
Q. What strategies resolve contradictions in biological activity data across studies?
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct binding to enzymes (e.g., kinases) .
- Metabolic stability testing : Compare half-life in microsomal assays (e.g., human liver microsomes) to rule out off-target effects .
- Crystallographic docking : Map the fluorophenyl group’s role in active-site interactions to explain potency variations .
Q. How can computational methods predict the compound’s reactivity or binding modes?
- DFT calculations : Model electrophilic Fukui indices to identify reactive sites on the triazolopyrimidine core .
- Molecular dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) to prioritize structural modifications .
- ADMET prediction : Use tools like SwissADME to estimate permeability (LogP ~2.5) and CYP450 inhibition risks .
Q. What experimental approaches validate the compound’s mechanism of action?
- Enzyme inhibition assays : Measure IC₅₀ values against target kinases using fluorescence-based ADP-Glo™ kits .
- Cellular pathway analysis : Perform Western blotting to assess downstream phosphorylation (e.g., ERK/AKT) in cancer cell lines .
- Mutagenesis studies : Engineer kinase mutants (e.g., T790M) to test resistance profiles .
Methodological Notes
- Synthetic Reproducibility : Strictly control anhydrous conditions and reagent purity to avoid variability in triazole cyclization .
- Data Interpretation : Cross-reference crystallographic data (e.g., C–F bond distances) with computational models to validate electronic effects .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
